molecular formula C10H7ClN2O2 B2785985 5-Chloro-3-(2-nitrovinyl)-1H-indole CAS No. 98993-95-4

5-Chloro-3-(2-nitrovinyl)-1H-indole

Cat. No. B2785985
CAS RN: 98993-95-4
M. Wt: 222.63
InChI Key: FSELDJQDQUTOTC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-3-(2-nitrovinyl)-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the nitrovinyl and chloro groups suggests that this compound might have interesting chemical properties and potential applications.


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, indole compounds in general can undergo a variety of reactions. These include electrophilic aromatic substitution, nucleophilic substitution, and oxidation or reduction reactions .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-nitrovinyl)-1H-indole is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-3-(2-nitrovinyl)-1H-indole in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in disease processes. However, one limitation is that the compound may have off-target effects, meaning it could affect other enzymes or processes in the body.

Future Directions

There are several future directions for research on 5-Chloro-3-(2-nitrovinyl)-1H-indole. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 5-Chloro-3-(2-nitrovinyl)-1H-indole can be achieved through a multi-step process. The first step involves the reaction of 5-chloroindole with 2-nitroethylene oxide in the presence of a catalyst to form the intermediate compound. The intermediate compound is then reacted with a reducing agent to yield the final product.

Scientific Research Applications

5-Chloro-3-(2-nitrovinyl)-1H-indole has been studied for its potential use in scientific research. It has been found to have anti-inflammatory properties and has been used in studies related to the treatment of inflammation-related diseases. Additionally, it has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-chloro-3-[(E)-2-nitroethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSELDJQDQUTOTC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.